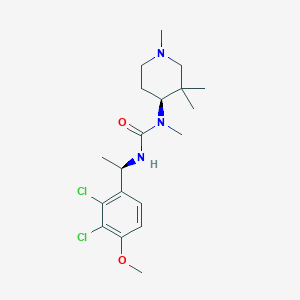
Ghrelin agonist HM01
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ghrelin agonist HM01 is a synthetic compound designed to mimic the effects of ghrelin, a hormone primarily produced in the stomach. Ghrelin is known for its role in stimulating appetite and regulating energy balance. HM01 has been developed to activate ghrelin receptors, specifically the growth hormone secretagogue receptor 1a (GHS-R1a), and has shown potential in various therapeutic applications, including the treatment of gastrointestinal disorders and cachexia .
Preparation Methods
The synthesis of ghrelin agonist HM01 involves several steps, including the formation of key intermediates and the final coupling reactionThe reaction conditions often involve the use of organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield .
Industrial production methods for HM01 may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high purity and consistency .
Chemical Reactions Analysis
Ghrelin agonist HM01 undergoes various chemical reactions, including:
Oxidation: HM01 can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of HM01.
Substitution: HM01 can undergo substitution reactions where functional groups are replaced with other groups. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: HM01 serves as a valuable tool for studying ghrelin receptor interactions and developing new synthetic methodologies for receptor agonists.
Biology: In biological research, HM01 is used to investigate the physiological and pathological roles of ghrelin and its receptors. .
Medicine: HM01 has shown promise in treating conditions like cachexia, gastroparesis, and postoperative ileus. .
Industry: In the pharmaceutical industry, HM01 is being explored as a potential therapeutic agent for various disorders. .
Mechanism of Action
Ghrelin agonist HM01 exerts its effects by binding to and activating the growth hormone secretagogue receptor 1a (GHS-R1a). This receptor is expressed in various tissues, including the brain, stomach, and intestines. Upon activation, HM01 stimulates the release of growth hormone, increases appetite, and enhances gastrointestinal motility .
The molecular targets and pathways involved in HM01’s action include the activation of central vagal and enteric cholinergic neurons, modulation of cytokine expression, and regulation of gastric emptying. HM01’s ability to cross the blood-brain barrier allows it to influence both central and peripheral targets, making it effective in treating gastrointestinal and central nervous system disorders .
Comparison with Similar Compounds
Ghrelin agonist HM01 can be compared with other ghrelin receptor agonists, such as:
Ghrelin: The natural ligand for GHS-R1a, ghrelin, is a peptide hormone with similar effects but limited by its short half-life and poor oral bioavailability.
Unacylated Ghrelin: This form of ghrelin lacks the acyl modification required for receptor activation and has different physiological effects.
Other Synthetic Agonists: Various synthetic ghrelin agonists have been developed, each with unique properties and therapeutic potential. .
Properties
Molecular Formula |
C19H29Cl2N3O2 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-[(1R)-1-(2,3-dichloro-4-methoxyphenyl)ethyl]-1-methyl-1-[(4S)-1,3,3-trimethylpiperidin-4-yl]urea |
InChI |
InChI=1S/C19H29Cl2N3O2/c1-12(13-7-8-14(26-6)17(21)16(13)20)22-18(25)24(5)15-9-10-23(4)11-19(15,2)3/h7-8,12,15H,9-11H2,1-6H3,(H,22,25)/t12-,15+/m1/s1 |
InChI Key |
WGIAKIIMCPKJQN-DOMZBBRYSA-N |
Isomeric SMILES |
C[C@H](C1=C(C(=C(C=C1)OC)Cl)Cl)NC(=O)N(C)[C@H]2CCN(CC2(C)C)C |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)OC)Cl)Cl)NC(=O)N(C)C2CCN(CC2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-[5-[2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid](/img/structure/B11931408.png)
![3-[2-[2-[2-[2-[3-Oxo-3-[(2,2,6,6-tetramethyl-1-oxidopiperidin-4-yl)amino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11931411.png)
![(2R,3R)-2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;oxalic acid](/img/structure/B11931416.png)
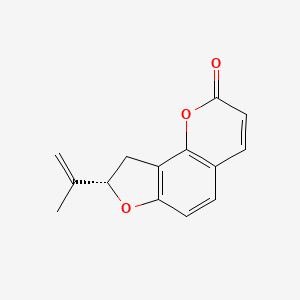
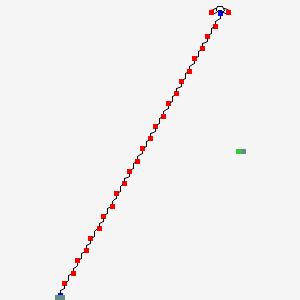
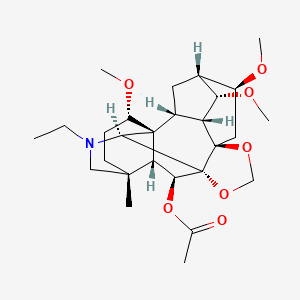
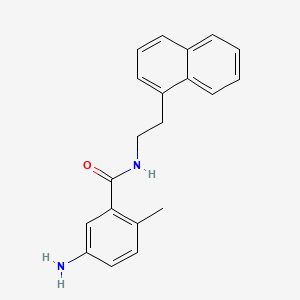

![bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate](/img/structure/B11931462.png)
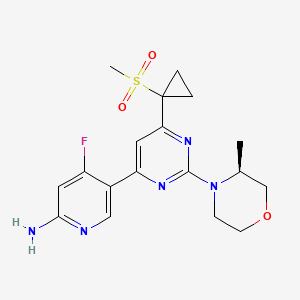

![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B11931490.png)

